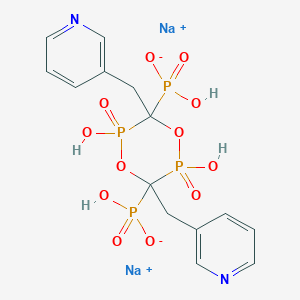
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate), also known as Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate), is a useful research compound. Its molecular formula is C₁₄H₁₆N₂Na₂O₁₂P₄ and its molecular weight is 574.16. The purity is usually 95%.
BenchChem offers high-quality Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) includes multiple functional groups that contribute to its biological activity. The presence of pyridine rings and phosphonate groups suggests potential interactions with biological targets such as enzymes and receptors.
Molecular Formula: C19H22N2O10P2
Molecular Weight: 486.33 g/mol
Antitumor Activity
Research indicates that organophosphorus compounds similar to this sodium compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Anticonvulsant Effects
Recent investigations have explored the anticonvulsant potential of related compounds in animal models. The findings suggest that these compounds could modulate neurotransmitter systems, providing a protective effect against seizure activity.
Enzyme Inhibition
Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) may also act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition could lead to altered biochemical pathways that are beneficial in treating certain diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer efficacy of related organophosphorus compounds on human breast cancer cells (MCF-7), it was found that treatment with these compounds resulted in a significant reduction in cell viability. The mechanism was linked to the induction of oxidative stress leading to apoptosis.
Case Study: Antimicrobial Screening
A screening study evaluated the antimicrobial activity of Sodium (2,5-dihydroxy-2,5-dioxido-3,6-bis(pyridin-3-ylmethyl)-1,4,2,5-dioxadiphosphinane-3,6-diyl)bis(hydrogen phosphonate) against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
Propiedades
IUPAC Name |
disodium;[2,5-dihydroxy-6-[hydroxy(oxido)phosphoryl]-2,5-dioxo-3,6-bis(pyridin-3-ylmethyl)-1,4,2λ5,5λ5-dioxadiphosphinan-3-yl]-hydroxyphosphinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O12P4.2Na/c17-29(18,19)13(7-11-3-1-5-15-9-11)27-32(25,26)14(30(20,21)22,28-31(13,23)24)8-12-4-2-6-16-10-12;;/h1-6,9-10H,7-8H2,(H,23,24)(H,25,26)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLUBQJZSURDIW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC2(OP(=O)(C(OP2(=O)O)(CC3=CN=CC=C3)P(=O)(O)[O-])O)P(=O)(O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2Na2O12P4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














